molecular formula C16H12FN3O2 B2551910 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034315-38-1

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2551910
CAS No.: 2034315-38-1
M. Wt: 297.289
InChI Key: XAFPEMATAZQSFK-UHFFFAOYSA-N
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Description

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a versatile chemical compound with a unique structure that finds applications in various fields, including medicinal chemistry, drug discovery, and the development of new materials for different industries.

Preparation Methods

The synthesis of 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound is widely used in scientific research due to its unique structure and properties. It has applications in medicinal chemistry, where it is used in the design and synthesis of new drugs. In biology, it is used to study molecular interactions and pathways. In medicine, it has potential therapeutic applications, including as an anti-tubercular agent . In industry, it is used in the development of new materials and as a building block for more complex compounds .

Mechanism of Action

The mechanism of action of 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets and pathways involved are often studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share some structural similarities but differ in their specific chemical properties and biological activities. For example, pyrrolopyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The unique structure of this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-4-2-1-3-12(13)16(21)20-9-14-15(19-7-6-18-14)11-5-8-22-10-11/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFPEMATAZQSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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